3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-
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Overview
Description
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- is a chemical compound with a unique structure that includes a pyridine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridinecarboxylic acids.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridinemethanol derivatives.
Scientific Research Applications
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.
3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-: Another derivative with additional hydroxyl and methyl groups.
Uniqueness
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93101-53-2 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-7-3-4-9(2)5-8(7)6-10/h10H,3-6H2,1-2H3 |
InChI Key |
VFIXKLQRWCHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C)CO |
Origin of Product |
United States |
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